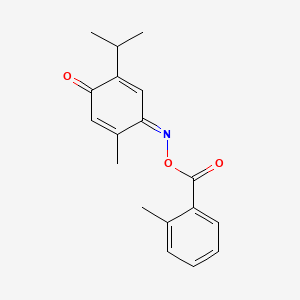
Ponazuril
Vue d'ensemble
Description
Ponazuril is a triazine-based antiprotozoal compound primarily used in veterinary medicine. It is effective against a variety of protozoal infections, particularly equine protozoal myeloencephalitis caused by Sarcocystis neurona . This compound is known for its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system infections.
Applications De Recherche Scientifique
Ponazuril has a wide range of scientific research applications:
Veterinary Medicine: It is primarily used to treat equine protozoal myeloencephalitis in horses.
Pharmacokinetics Studies: Research has been conducted to understand the pharmacokinetics, bioavailability, and excretion of this compound in various animals, including piglets.
Parasitology: this compound is used in studies related to protozoal infections and their treatment.
Mécanisme D'action
Ponazuril exerts its effects by interfering with the biochemical pathways of protozoa. Specifically, it inhibits the enzyme responsible for the synthesis of pyrimidines, which are crucial for nucleic acid production in protozoa . This inhibition disrupts the formation of DNA, leading to the death of the protozoa .
Similar Compounds:
Toltrazuril: This compound is a metabolite of toltrazuril and shares similar antiprotozoal properties.
Diclazuril: Another triazine-based antiprotozoal compound used in veterinary medicine.
Clazuril: Similar to this compound, clazuril is used to treat protozoal infections in animals.
Uniqueness: this compound’s ability to cross the blood-brain barrier and its effectiveness in treating central nervous system infections make it unique among similar compounds .
Safety and Hazards
Ponazuril is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . In case of eye contact, it is recommended to flush with copious amounts of water for 15 minutes . If inhaled, the victim should be moved into fresh air .
Analyse Biochimique
Biochemical Properties
Ponazuril interacts with the biochemical pathways of protozoa . Specifically, it inhibits the enzyme responsible for the synthesis of pyrimidines, which are crucial for nucleic acid production in protozoa . This interference with the biochemical pathways of protozoa helps manage and control these infections effectively .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits the replication of protozoa, thereby managing and controlling these infections effectively . It is particularly effective against the asexual reproduction stage (tachyzoites) of protozoan life cycles, crucial for controlling acute infections and reducing clinical symptoms .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the activity of certain enzymes essential for the replication of the protozoa’s nucleic acids . It interferes with the parasite’s mitochondrial electron transport chain, affecting the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . These findings indicate a good oral absorption of this compound with nonlinear disposition and slow excretion largely via feces, implying sustained drug concentration in vivo and long-lasting anticoccidial effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, when treatment was delayed up to 6 days post-infection, animals treated with a low dose (10 mg/kg) of this compound were more likely to succumb to fatal toxoplasmosis (40%) than those treated at higher doses (20-50 mg/kg; 0 mortalities) .
Metabolic Pathways
This compound is metabolized in the liver, primarily via oxidative processes . The metabolism of this compound does not result in the generation of active metabolites, which means that the parent compound is the primary form exerting the pharmacological effects .
Transport and Distribution
This compound is known for its excellent tissue penetration, crucial for reaching the intracellular parasites it targets . It distributes widely throughout the body, including the central nervous system, which is particularly important for treating conditions like equine protozoal myeloencephalitis (EPM) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ponazuril involves several key steps:
Synthesis of 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-nitrobenzene: This step involves the reaction of 3-methyl-4-nitrophenol with 4-phenoxy trifluoromethyl sulfide under specific conditions.
Reduction to 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-aniline: The nitro group is reduced to an amine using a reducing agent such as aluminium powder and ammonium chloride in methanol.
Formation of 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-phenyl isocyanate: This step involves the reaction of the aniline derivative with a suitable isocyanating agent.
Cyclization to form 1-[3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-m-methylphenyl]-1,3,5-triazine-2,4,6-trione: This intermediate is then cyclized to form the triazine ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of hazardous reagents like phosgene and triphosgene, making it safer and more environmentally friendly. The overall yield of this compound in industrial production can reach above 60% .
Analyse Des Réactions Chimiques
Types of Reactions: Ponazuril undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents used.
Common Reagents and Conditions:
Reducing Agents: Aluminium powder and ammonium chloride in methanol are commonly used for reduction reactions.
Isocyanating Agents: Suitable isocyanating agents are used for the formation of isocyanate intermediates.
Major Products: The major product formed from these reactions is this compound itself, with various intermediates formed during the synthesis process.
Propriétés
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNOIXRZNJNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048958 | |
| Record name | Toltrazuril sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69004-04-2 | |
| Record name | Ponazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ponazuril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponazuril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toltrazuril sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69004-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPW84AS66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ponazuril, a triazine antiprotozoal, is believed to primarily target the apicoplast of apicomplexan parasites. The apicoplast is a vital organelle derived from algae, essential for various metabolic functions, including fatty acid synthesis. []
A: Inhibiting the apicoplast disrupts essential metabolic pathways, ultimately leading to parasite death. Studies using Neospora caninum and Sarcocystis neurona, both apicomplexan parasites, have shown that this compound treatment induces vacuole formation and degeneration in developing tachyzoites and merozoites. [] Additionally, this compound appears to interfere with cytokinesis, the process of cell division, leading to the formation of multinucleate schizonts. [, ]
A: this compound (Toltrazuril sulfone) has the molecular formula C18H14F3N3O6S and a molecular weight of 457.39 g/mol. []
A: Yes, structural characterization of this compound has been achieved using techniques like 1H-NMR spectroscopy and mass spectrometry. []
A: Studies indicate that this compound remains stable in plasma samples stored at -80°C for up to four weeks. Beyond this timeframe, minimal loss (less than 5%) is observed until day 70, with a slightly higher loss (around 6%) observed at day 77 and 84. []
ANone: This section is not applicable as the provided research papers do not describe any catalytic properties or applications of this compound. This compound is primarily recognized for its antiprotozoal activity.
ANone: This section is not applicable as the provided research papers do not delve into the computational chemistry or modeling aspects of this compound.
ANone: While the provided research focuses on this compound, it primarily investigates its pharmacokinetic properties and efficacy in various species. Further research is needed to fully understand the impact of specific structural modifications on this compound's activity, potency, and selectivity.
A: this compound exhibits poor water solubility, posing a challenge for its formulation and administration. Researchers have explored the use of co-solvents like corn oil to enhance its solubility and bioavailability. Co-administration of this compound with corn oil in horses resulted in significantly higher serum and cerebrospinal fluid concentrations compared to administration without corn oil. []
A: this compound demonstrates favorable oral absorption across various species, including horses [, , , ], cattle [], piglets [, , ], goats [], llamas [], green turtles [], peafowl [], cats [], and tortoises []. Following oral administration, this compound is distributed widely in the body, achieving therapeutic concentrations in the serum and cerebrospinal fluid (CSF). The primary route of excretion for this compound is through feces, with minimal amounts excreted in urine. []
A: The elimination half-life of this compound varies across species. In horses, the reported half-life is approximately 4.3 days. [] In piglets, the half-life was found to be 135.28 hours. [] The half-life in goats was determined to be 129 hours. []
A: this compound exhibits a long elimination half-life and slow excretion, primarily via feces, leading to sustained drug concentrations in vivo and contributing to its long-lasting anticoccidial effects. []
A: Research indicates that this compound is effective in treating EPM in horses, a debilitating neurological disease primarily caused by Sarcocystis neurona. In a study involving 101 horses with naturally occurring EPM, 62% of the horses met the criteria for successful treatment following a 28-day course of this compound at either 5 or 10 mg/kg body weight. [] Prophylactic administration of this compound also showed promise in reducing clinical signs and delaying seroconversion in horses experimentally infected with S. neurona. []
A: this compound effectively inhibits the growth of Toxoplasma gondii tachyzoites in cell culture. At concentrations of 5.0, 1.0, and 0.1 μg/ml, this compound significantly reduced tachyzoite production. []
A: Research is ongoing to determine the efficacy of this compound in treating naturally acquired coccidiosis in lambs. Preliminary findings suggest that this compound shows promise in reducing fecal oocyst shedding, improving fecal consistency, and enhancing lamb growth performance. []
ANone: The provided research predominantly focuses on this compound's pharmacokinetics, efficacy, and safety profiles. Further investigation is required to elucidate specific resistance mechanisms and potential cross-resistance with other antiprotozoal compounds.
A: Studies in horses indicate that this compound is well-tolerated, even at dosages exceeding the recommended clinical dose. In a safety study, horses treated with this compound at up to six times the recommended dosage for up to 56 days showed minimal adverse effects. [] The most common observation was soft stools, which also occurred in control animals. While some minor changes in blood parameters were noted, these changes were not clinically significant and all values remained within the normal reference range. []
ANone: The current research primarily focuses on oral administration of this compound. Further research exploring alternative drug delivery systems and targeted therapies could potentially enhance its efficacy and minimize potential side effects.
ANone: More research is needed to identify reliable biomarkers for predicting this compound efficacy, monitoring treatment response, and detecting potential adverse effects. Current research primarily relies on clinical signs, serological testing, and microscopic examination of fecal samples to assess treatment response.
A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the analysis of this compound in biological samples, including plasma, serum, and CSF. [, , , , , , , , , , , , ] This method offers high sensitivity and selectivity for accurate quantification of this compound.
ANone: Further research is needed to fully understand the potential environmental impact and degradation pathways of this compound. Evaluating its ecotoxicological effects and developing strategies to mitigate any negative impacts on the environment are crucial aspects of responsible drug development.
A: this compound exhibits poor water solubility. To enhance its solubility, researchers have investigated the use of co-solvents like corn oil. The co-administration of this compound with corn oil in horses led to significantly higher serum and CSF concentrations compared to administration without corn oil. [, ]
A: The research papers highlight the use of validated analytical methods, such as HPLC, to ensure accurate and reliable quantification of this compound in biological samples. These methods adhere to established guidelines for analytical method validation, ensuring accuracy, precision, and specificity. []
ANone: While not explicitly discussed in the provided research, maintaining stringent quality control and assurance measures is crucial throughout the development, manufacturing, and distribution of this compound to ensure consistency, safety, and efficacy.
A: Research suggests that this compound treatment can influence the immune response in horses infected with S. neurona. Prophylactic administration of this compound at a dosage of 5.0 mg/kg significantly decreased intrathecal antibody responses to S. neurona in experimentally infected horses. [] Additionally, horses treated with this compound showed a decrease in immunoglobulin index in CSF, suggesting a modulation of the immune response. []
ANone: The interaction of this compound with drug transporters has not been extensively studied in the provided research. Further investigation is needed to determine if this compound interacts with drug transporters and whether these interactions impact its pharmacokinetic profile and efficacy.
ANone: Detailed information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is limited in the provided research. Additional studies are needed to explore these interactions and understand their clinical relevance.
ANone: The research primarily focuses on the pharmacological aspects of this compound. Further studies are needed to comprehensively evaluate its biocompatibility and biodegradability, crucial factors for assessing its long-term safety and environmental impact.
- Second-generation treatments: These include triazine agents like diclazuril. A diclazuril-based topical feed dressing formulation was approved by the FDA in 2011 for EPM treatment. []
ANone: The research does not provide information on specific recycling or waste management strategies for this compound. Implementing environmentally friendly practices for disposal and exploring recycling options are essential considerations for minimizing the environmental impact of pharmaceuticals.
ANone: Continued research on this compound relies on advanced research infrastructure and resources, including well-equipped laboratories, access to animal models, and collaboration among researchers from diverse disciplines.
A: this compound represents a significant advancement in the treatment of apicomplexan parasitic diseases. Its development stemmed from research on toltrazuril, a related triazine antiprotozoal agent. The FDA approval of this compound for treating equine protozoal myeloencephalitis (EPM) in 2001 marked a significant milestone in veterinary medicine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
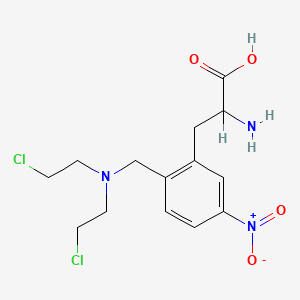
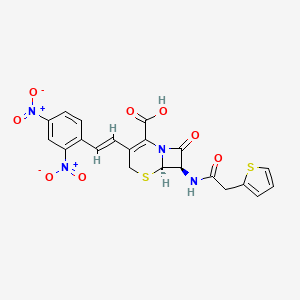
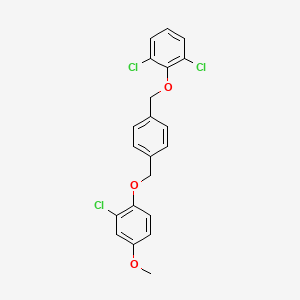


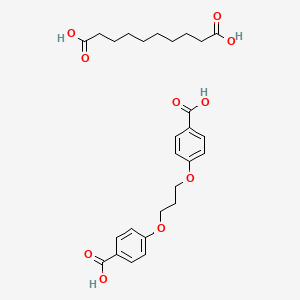

![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)
